molecular formula C6H13NO B154524 4-Aminomethyltetrahydropyran CAS No. 130290-79-8

4-Aminomethyltetrahydropyran

Cat. No.: B154524
CAS No.: 130290-79-8
M. Wt: 115.17 g/mol
InChI Key: IPBPLHNLRKRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyltetrahydropyran, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Organic Reactions

4-Methyltetrahydropyran (4-MeTHP) is highlighted for its role as an organic reaction solvent. It shows broad application in radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, and metathesis reactions. This positions 4-MeTHP as a substitute for conventional ethers and harmful halogenated solvents, marking its significance in green chemistry (Kobayashi et al., 2019).

2. Improvement in CO2 Absorption Rates

Research into CO2 absorption rates in ammonia-based absorbents includes the use of 4-aminomethyltetrahydropyran (4-AMTHP). Blending 4-AMTHP with aqueous ammonia increases its reactivity toward CO2. A comprehensive chemical model describing the 4-AMTHP–NH3–CO2–H2O system demonstrates its effectiveness in increasing the kinetic reactivity during CO2 absorption, showing potential for environmental applications (Li et al., 2019).

Safety and Hazards

4-Aminomethyltetrahydropyran causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

oxan-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBPLHNLRKRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378283
Record name 4-aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130290-79-8
Record name 4-Aminomethyltetrahydropyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130290-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyltetrahydropyran
Reactant of Route 2
Reactant of Route 2
4-Aminomethyltetrahydropyran
Reactant of Route 3
4-Aminomethyltetrahydropyran
Reactant of Route 4
Reactant of Route 4
4-Aminomethyltetrahydropyran
Reactant of Route 5
Reactant of Route 5
4-Aminomethyltetrahydropyran
Reactant of Route 6
4-Aminomethyltetrahydropyran
Customer
Q & A

Q1: What makes 4-Aminomethyltetrahydropyran (4-AMTHP) a promising candidate for CO2 capture?

A1: 4-AMTHP is a heterocyclic amine that exhibits promising characteristics for CO2 capture in aqueous solutions. [] Studies have shown that 4-AMTHP can react reversibly with CO2 to form carbamic acid, indicating its potential for capturing and releasing CO2 under appropriate conditions. [] Additionally, blending 4-AMTHP with ammonia solutions enhances the kinetic reactivity during CO2 absorption. [] This synergistic effect suggests that 4-AMTHP can improve the efficiency of existing ammonia-based CO2 capture processes.

Q2: How does the structure of 4-AMTHP contribute to its CO2 absorption properties?

A2: While the provided research does not delve deeply into the structure-activity relationship, the presence of the amine group in 4-AMTHP is crucial for its CO2 absorption capabilities. Amines are known to react with CO2, and the specific structural features of 4-AMTHP likely influence the kinetics and thermodynamics of this reaction. Further research exploring modifications to the 4-AMTHP structure could optimize its CO2 absorption properties.

Q3: What experimental techniques were used to study the interaction of 4-AMTHP with CO2?

A3: Researchers utilized a combination of techniques to investigate the interaction between 4-AMTHP and CO2. These include:

  • Stopped-flow spectrophotometry: This technique allowed researchers to monitor the kinetics of the reaction between dissolved CO2 and 4-AMTHP in aqueous solutions. [, ]
  • 1H NMR spectroscopy: This method provided structural information about the species formed during the reaction, including the carbamic acid product. []
  • Potentiometric titration: This technique was used to determine the equilibrium constants for the reaction between CO2 and 4-AMTHP at various temperatures. []
  • Wetted-wall column experiments: This method was employed to study the CO2 absorption performance of 4-AMTHP blended with ammonia under more realistic conditions. []

Q4: What are the potential advantages of using 4-AMTHP in existing ammonia-based CO2 capture processes?

A4: Blending 4-AMTHP with ammonia solutions has been shown to enhance the rate of CO2 absorption. [] This improvement in kinetic reactivity could translate to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.